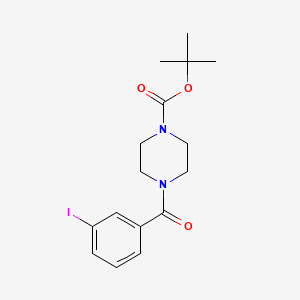

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 3-iodobenzoyl substituent. The tert-butyl carbamate group enhances steric protection of the piperazine nitrogen, while the 3-iodobenzoyl moiety introduces both steric bulk and electronic effects due to iodine’s polarizability and electron-withdrawing nature. Piperazine derivatives are widely used in medicinal chemistry as intermediates for bioactive molecules, making this compound a candidate for further exploration in drug discovery .

Propriétés

IUPAC Name |

tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUNSKOZOZBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:

Formation of the piperazine ring: The piperazine ring is typically formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the benzoyl group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride or a similar reagent.

Iodination: The iodination of the benzoyl group is achieved using iodine or an iodine-containing reagent.

tert-Butyl ester formation: The final step involves the formation of the tert-butyl ester group through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

- **Ester hydro

Substitution reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.

Activité Biologique

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate can be represented as follows:

- IUPAC Name : tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate

- Molecular Formula : C13H16N2O2I

- Molecular Weight : 364.18 g/mol

Biological Activity Overview

Research has indicated that tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

- Anticancer Potential : There is emerging evidence that compounds with similar structures have shown anticancer activity, particularly against various human cancer cell lines. This raises the possibility that tert-butyl derivatives could also exhibit similar effects .

The mechanism by which tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, potentially including enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various piperazine derivatives, tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate was tested against a range of bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

Case Study 2: Anticancer Activity

A series of piperazine-based compounds were screened for their anticancer activity against human cancer cell lines, including breast and colon cancer cells. tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate demonstrated promising cytotoxic effects with IC50 values in the low micromolar range (10–20 µM), indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate | Structure | Moderate (MIC: 32–128 µg/mL) | Promising (IC50: 10–20 µM) |

| tert-butyl 4-(3-amino-benzoyl)piperazine-1-carboxylate | Structure | High (MIC: <16 µg/mL) | Moderate (IC50: 15–25 µM) |

| tert-butyl 4-(2-thienyl-benzoyl)piperazine-1-carboxylate | Structure | Low (MIC: >128 µg/mL) | High (IC50: 5–10 µM) |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Key Observations:

- In contrast, analogs like the nitro-substituted compound exhibit stronger electron-withdrawing effects, while amino-substituted derivatives are electron-donating.

- Steric Effects: The iodophenyl group introduces significant steric bulk compared to smaller substituents (e.g., methyl or cyano ), which may hinder rotational freedom and affect molecular packing.

- Biological Relevance: The 5-fluoroaniline substituent in highlights the role of fluorine in enhancing metabolic stability, a feature absent in the target compound. Conversely, the pyridinyl-bromo-cyano analog suggests utility in halogen-bonding interactions.

Physical and Chemical Properties

Solubility and Stability:

- Methyl-substituted analogs (e.g., ) exhibit higher solubility in polar solvents due to reduced steric hindrance.

- The iodobenzoyl group in the target compound may reduce solubility compared to smaller substituents but enhance stability in acidic conditions (cf. nitro-substituted compounds in degrade in gastric fluid).

Crystallinity and Conformation:

- Crystal structures of diazoacetyl derivatives reveal that bulky substituents disrupt hydrogen-bonding networks, favoring twisted conformations. The iodine atom’s polarizability in the target compound may promote unique packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.